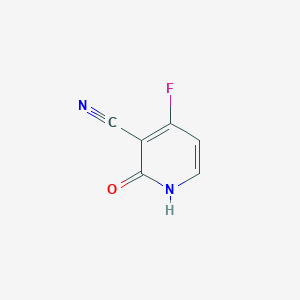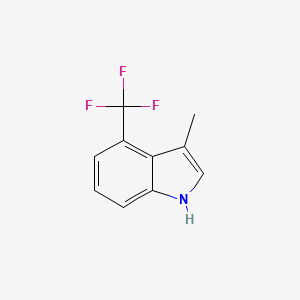
3-Methyl-4-(trifluoromethyl)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(trifluoromethyl)indole is a chemical compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a trifluoromethyl group at the 4-position and a methyl group at the 3-position of the indole ring imparts unique chemical and physical properties to this compound. Indole derivatives are widely found in nature and are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(trifluoromethyl)indole can be achieved through several synthetic routes. One common method involves the trifluoromethylation of indole derivatives. For example, the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF₃SO₂Na) under mild reaction conditions has been reported. This method selectively introduces the trifluoromethyl group to the indole ring, resulting in the formation of this compound .
Another approach involves the use of trifluoromethyl hypofluorite (CF₃OF) for the electrophilic fluorination of indole derivatives. This method can produce a mixture of fluorinated indole derivatives, which can be further purified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The use of environmentally friendly and cost-effective reagents like sodium trifluoromethanesulfinate is preferred for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-(trifluoromethyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole oxides, while substitution reactions can yield various substituted indole derivatives .
Aplicaciones Científicas De Investigación
3-Methyl-4-(trifluoromethyl)indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-(trifluoromethyl)indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, stability, and ability to interact with biological membranes. This can lead to the modulation of various biological processes, such as enzyme inhibition, receptor binding, and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylindole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-Trifluoromethylindole: Lacks the methyl group at the 3-position, leading to variations in reactivity and applications.
2-Methyl-3-(trifluoromethyl)indole: The position of the trifluoromethyl group affects the compound’s properties and reactivity.
Uniqueness
3-Methyl-4-(trifluoromethyl)indole is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These modifications can enhance the compound’s stability, lipophilicity, and biological activity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H8F3N |
|---|---|
Peso molecular |
199.17 g/mol |
Nombre IUPAC |
3-methyl-4-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C10H8F3N/c1-6-5-14-8-4-2-3-7(9(6)8)10(11,12)13/h2-5,14H,1H3 |
Clave InChI |
RHQAGBALPMPFFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC2=CC=CC(=C12)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



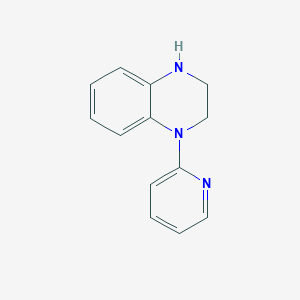
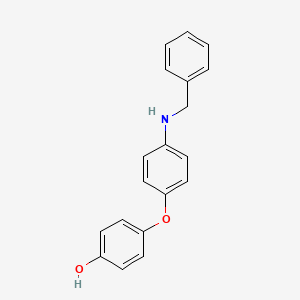





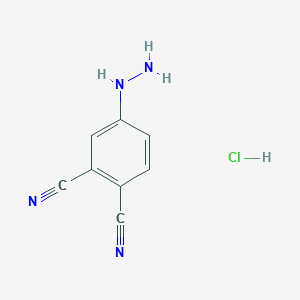

![N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13705977.png)
![7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B13705985.png)
